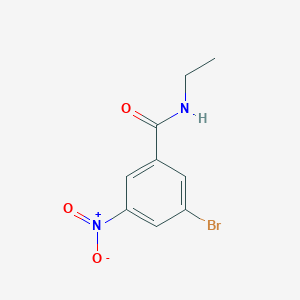

3-Bromo-N-ethyl-5-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIECOOMQPQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650388 | |

| Record name | 3-Bromo-N-ethyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-30-6 | |

| Record name | 3-Bromo-N-ethyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-N-ethyl-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-ethyl-5-nitrobenzamide is a substituted aromatic amide of increasing interest within the fields of medicinal chemistry and materials science. Its trifunctionalized benzene ring, featuring a bromine atom, a nitro group, and an N-ethylamido moiety, presents a unique electronic and structural landscape for further chemical modification and exploration of its biological activity. The electron-withdrawing nature of the nitro and bromo groups, combined with the hydrogen-bonding capabilities of the amide linkage, suggests potential applications as an intermediate in the synthesis of complex molecular architectures, including pharmacologically active agents and functional materials. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and safety considerations, to support its application in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Chemical Formula | C₉H₉BrN₂O₃ | [Calculated] |

| Molecular Weight | 273.1 g/mol | [Calculated] |

| CAS Number | 929000-30-6 | - |

| Appearance | Expected to be a solid | [Inferred] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [Inferred] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the amidation of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amine (ethylamine) acts as the nucleophile, attacking the activated carbonyl carbon of the carboxylic acid.

Conceptual Synthesis Workflow

An In-depth Technical Guide to N,N-Diethyl-3-bromo-5-nitrobenzamide (CAS Number 929000-34-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential biological significance of N,N-Diethyl-3-bromo-5-nitrobenzamide (CAS No. 929000-34-0). As a substituted benzamide, this compound belongs to a class of molecules with significant precedent in medicinal chemistry. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into its synthesis, characterization, and potential avenues for investigation.

Introduction

N,N-Diethyl-3-bromo-5-nitrobenzamide is a synthetic organic compound characterized by a central benzamide scaffold. The benzene ring is substituted with a bromine atom and a nitro group at the meta positions relative to the amide functionality. The amide nitrogen is further substituted with two ethyl groups. The presence of these specific functional groups—a halogen, a nitro group, and a tertiary amide—suggests a range of potential chemical reactivity and biological activity. Substituted benzamides are a well-established class of compounds with diverse pharmacological applications, including antipsychotic and antiemetic effects, often through modulation of dopamine receptors.[1][2] Furthermore, nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][3][4] This guide will delve into the known characteristics of N,N-Diethyl-3-bromo-5-nitrobenzamide and provide a framework for its further scientific exploration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.

Table 1: Physicochemical Properties of N,N-Diethyl-3-bromo-5-nitrobenzamide

| Property | Value | Source |

| CAS Number | 929000-34-0 | [5] |

| Molecular Formula | C₁₁H₁₃BrN₂O₃ | [5] |

| Molecular Weight | 301.14 g/mol | [5] |

| IUPAC Name | N,N-Diethyl-3-bromo-5-nitrobenzamide | |

| Synonyms | 3-Bromo-N,N-diethyl-5-nitrobenzamide | [5] |

| Purity | ≥98% (Commercially available) | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

| Topological Polar Surface Area (TPSA) | 63.45 Ų | [5] |

| logP (Computed) | 2.8393 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 4 | [5] |

| SMILES | CCN(CC)C(=O)C1=CC(=CC(=C1)[O-])Br | [5] |

Synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide

The synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide can be logically approached through the amidation of 3-bromo-5-nitrobenzoic acid. A common and effective method for this transformation involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with diethylamine. This two-step process is a standard and reliable method for the formation of tertiary amides.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar benzamides and should be performed by qualified personnel in a well-ventilated fume hood.[6]

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

Step 2: Synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide

-

Reaction Setup: In a separate round-bottom flask, dissolve diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath (0 °C).

-

Addition of Acyl Chloride: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess amines), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N,N-Diethyl-3-bromo-5-nitrobenzamide.

-

Potential Biological Activity and Mechanism of Action

While no specific biological data for N,N-Diethyl-3-bromo-5-nitrobenzamide has been found in the reviewed literature, its structural motifs provide a basis for postulating potential areas of pharmacological interest.

Insights from the Substituted Benzamide Class

The benzamide scaffold is a privileged structure in medicinal chemistry. Many substituted benzamides are known to interact with G-protein coupled receptors, particularly dopamine receptors. For instance, amisulpride, a substituted benzamide, exhibits selective antagonism at D2 and D3 dopamine receptors, leading to its use as an antipsychotic and antidepressant.[1][2] The N,N-diethylamide moiety is a common feature in many biologically active compounds.

Role of the Nitro Group

The nitroaromatic group is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4] The mechanism of action of many nitroaromatic compounds involves their reduction to reactive nitroso, hydroxylamino, and amino derivatives, which can then interact with cellular macromolecules. It is plausible that N,N-Diethyl-3-bromo-5-nitrobenzamide could be a substrate for cellular reductases, leading to the formation of reactive metabolites. Some nitro-substituted benzamides have been investigated for their anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS).[7]

Potential Synergistic Effects

The combination of the substituted benzamide core with a nitro group and a bromine atom could lead to unique pharmacological profiles. The electronic and steric properties imparted by these substituents will influence the molecule's interaction with biological targets.

Caption: Postulated biological activities based on structural motifs.

Analytical Methods for Characterization and Quantification

The characterization and quantification of N,N-Diethyl-3-bromo-5-nitrobenzamide would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula, while fragmentation patterns could provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the functional groups, such as the carbonyl (C=O) of the amide and the nitro (NO₂) group.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with UV detection, would be the primary technique for assessing the purity of the compound and for its quantification in various matrices. Given the presence of the nitroaromatic chromophore, UV detection should be highly sensitive. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would be a good starting point for method development.[8]

Safety and Handling

Based on the GHS information for N,N-Diethyl-3-bromo-5-nitrobenzamide, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

N,N-Diethyl-3-bromo-5-nitrobenzamide is a readily synthesizable compound with structural features that suggest potential for biological activity. This guide has provided a comprehensive overview of its known properties and a detailed protocol for its synthesis, laying the groundwork for further investigation.

Future research should focus on:

-

Empirical determination of physicochemical properties: Experimental validation of properties such as melting point and solubility in various solvents is crucial for its practical application.

-

Biological screening: A broad-based biological screening of the compound against various targets, such as cancer cell lines, microbial strains, and relevant receptors (e.g., dopamine receptors), would be a logical next step to uncover its pharmacological potential.

-

Mechanism of action studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action will be essential.

-

Structural optimization: The bromine and nitro groups, as well as the diethylamide moiety, provide opportunities for the rational design and synthesis of analogs to explore structure-activity relationships (SAR).

This technical guide serves as a starting point for the scientific community to explore the potential of N,N-Diethyl-3-bromo-5-nitrobenzamide in drug discovery and other areas of chemical research.

References

-

PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Allschoolabs. N,N-Diethyl 3-bromo-5-nitrobenzamide - 98%, high purity , CAS No.929000-34-0. Available from: [Link]

-

PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

- Jagtap, S. D., et al. (2019). Thionyl chloride induced convenient synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and amines under solvent free conditions. European Chemical Bulletin, 8(4), 123-127.

- Mendoza-Lozano, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636.

- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. CN101362707A.

- Guller, U. A., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.

-

ResearchGate. Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine (dichloromethane, 0 °C). Available from: [Link]

- Skidan, I., et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

- Google Patents. The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. CN103060837B.

-

Chemical Communications. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Available from: [Link]

-

ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

-

ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

-

OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

-

SIELC Technologies. 3-Nitrobenzamide. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

- Racagni, G., et al. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134-143.

-

PubChem. CID 68791473. National Center for Biotechnology Information. Available from: [Link]

- Pani, L., et al. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CID 68791473 | C24H34N2O2 | CID 68791473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitrobenzamide | SIELC Technologies [sielc.com]

A Technical Guide to the Predicted Spectroscopic Profile of 3-Bromo-N-ethyl-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Structural Elucidation

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-N-ethyl-5-nitrobenzamide, a substituted aromatic amide, presents a unique substitution pattern that warrants a thorough spectroscopic investigation to understand its electronic and structural properties. While direct experimental spectra for this specific molecule are not widely published, this guide provides a comprehensive, predicted spectroscopic profile based on established principles of spectroscopy and data from structurally analogous compounds. This document is intended to serve as a robust reference for researchers synthesizing or working with this compound, enabling them to anticipate and interpret their own experimental findings.

The strategic placement of a bromine atom, a nitro group, and an N-ethyl amide moiety on the benzene ring is expected to give rise to a distinct and informative set of spectroscopic signatures. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed rationale for the anticipated chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

The structure of this compound forms the basis for all subsequent spectroscopic predictions. The interplay between the electron-withdrawing nitro group and the bromine atom, and the N-ethyl amide functionality, dictates the electronic environment of each atom and bond, which in turn governs the interaction with different forms of electromagnetic radiation.

Figure 1: Predicted molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons and the N-ethyl group. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the carbonyl group and the electronic effects of the bromine and nitro substituents.

Predicted Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic H-2 | 8.6 - 8.8 | t | ~1.5 | Deshielded by the adjacent carbonyl group and meta to the nitro group. The triplet arises from coupling to H-4 and H-6. |

| Aromatic H-4 | 8.4 - 8.6 | t | ~1.5 | Flanked by two electron-withdrawing groups (Br and NO₂), leading to significant deshielding. The triplet arises from coupling to H-2 and H-6. |

| Aromatic H-6 | 8.2 - 8.4 | t | ~1.5 | Deshielded by the adjacent carbonyl group and meta to the bromine atom. The triplet arises from coupling to H-2 and H-4. |

| -NH- | 6.5 - 7.5 | br s | - | The broad singlet is characteristic of an amide proton and its chemical shift can be concentration and solvent dependent. |

| -CH₂- (ethyl) | 3.4 - 3.6 | q | ~7.2 | Methylene protons adjacent to the nitrogen of the amide. The quartet is due to coupling with the methyl protons. |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.2 | Methyl protons of the ethyl group. The triplet is due to coupling with the methylene protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A sweep width of approximately 12-16 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.

Predicted Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl C=O | 164 - 166 | Typical chemical shift for a benzamide carbonyl carbon. |

| Aromatic C-NO₂ | 148 - 150 | The carbon atom directly attached to the nitro group is expected to be significantly deshielded. |

| Aromatic C-Br | 120 - 122 | The carbon bearing the bromine atom will be deshielded, though to a lesser extent than the carbon attached to the nitro group. |

| Aromatic C-CONH | 135 - 137 | The ipso-carbon attached to the amide group. |

| Aromatic CH | 125 - 135 | The remaining aromatic CH carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. |

| -CH₂- (ethyl) | 35 - 40 | Methylene carbon of the N-ethyl group. |

| -CH₃ (ethyl) | 14 - 16 | Methyl carbon of the N-ethyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A sweep width of approximately 200-220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

Predicted Data:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300 - 3400 | N-H stretch | Characteristic of a secondary amide. The peak may be broad. |

| 1640 - 1680 | C=O stretch (Amide I) | A strong absorption band characteristic of the amide carbonyl group. |

| 1530 - 1570 | N-O asymmetric stretch | A strong absorption typical for a nitro group. |

| 1510 - 1550 | N-H bend (Amide II) | A medium to strong absorption band. |

| 1330 - 1370 | N-O symmetric stretch | Another strong absorption for the nitro group. |

| ~3000 | Aromatic C-H stretch | Medium to weak absorptions. |

| 2850 - 2960 | Aliphatic C-H stretch | Absorptions for the ethyl group. |

| 1000 - 1100 | C-Br stretch | A weak to medium absorption in the fingerprint region. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be acquired and subtracted from the sample spectrum.

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

Predicted Data:

| m/z | Ion | Rationale |

| 272/274 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |

| 257/259 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 228/230 | [M - C₂H₄]⁺ | Loss of ethene via a McLafferty-type rearrangement. |

| 226/228 | [M - NO₂]⁺ | Loss of a nitro group. |

| 183/185 | [BrC₆H₃CO]⁺ | Fragmentation of the amide bond. |

| 155/157 | [BrC₆H₃]⁺ | Loss of CO from the previous fragment. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization Method: Electron Ionization (EI) is a common method for small molecules and would likely produce the fragmentation pattern described above. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 273/275.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Figure 2: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, we have constructed a reliable framework for the anticipation and interpretation of experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Researchers in the fields of drug discovery and materials science can utilize this guide to facilitate the structural characterization of this and similar compounds, thereby accelerating their research and development efforts. It is important to reiterate that the data presented herein is predictive and should be confirmed with empirical studies.

References

- This guide is based on the application of fundamental spectroscopic principles and the analysis of data for structurally analogous compounds. As no direct, comprehensive experimental data for this compound was found in the cited literature, the references provided are for related compounds that inform the predictions made in this guide. For general spectroscopic principles and data compilations, readers are directed to standard organic spectroscopy textbooks.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Bromo-N-ethyl-5-nitrobenzamide

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in the field of drug development and materials science, providing critical insights into molecular structure and functional group composition. This guide offers a comprehensive analysis of the infrared spectrum of 3-Bromo-N-ethyl-5-nitrobenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and organic synthesis. Understanding the vibrational characteristics of this molecule is paramount for its identification, purity assessment, and the study of its chemical interactions.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical basis for the expected IR absorptions, provide a detailed interpretation of the spectral features, outline a standard experimental protocol for data acquisition, and present the information in a clear, accessible format to support research and development activities.

Molecular Structure and Functional Groups

The molecular structure of this compound comprises several key functional groups that give rise to a characteristic infrared spectrum. A thorough understanding of these components is the foundation for accurate spectral interpretation.

Caption: Molecular structure highlighting the key functional groups.

The primary functional groups contributing to the IR spectrum are:

-

Secondary Amide (-CONH-): This group is characterized by N-H stretching and bending, as well as a strong C=O stretching absorption.

-

Aromatic Ring (Benzene derivative): The trisubstituted benzene ring will exhibit C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations.

-

Nitro Group (-NO₂): This group is readily identified by its strong and distinct symmetric and asymmetric stretching vibrations.

-

Bromo Group (-Br): The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region.

-

Ethyl Group (-CH₂CH₃): Aliphatic C-H stretching and bending vibrations will also be present.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is predicted to exhibit a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following sections detail the expected wavenumbers and the rationale behind these assignments.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of N-H and C-H bonds.

-

N-H Stretching: As a secondary amide, a single, moderately intense N-H stretching band is expected.[1][2][3] In the solid state, intermolecular hydrogen bonding will likely broaden this peak and shift it to a lower frequency, typically in the range of 3370 - 3170 cm⁻¹ .[1] In a dilute solution with a non-polar solvent, this band would appear sharper and at a higher frequency (around 3500-3400 cm⁻¹).[4]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weak to medium intensity bands in the 3100 - 3000 cm⁻¹ region.[5][6][7]

-

Aliphatic C-H Stretching: The ethyl group will produce characteristic C-H stretching bands from its CH₂ and CH₃ components. These are anticipated in the 3000 - 2850 cm⁻¹ range.

The Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)

This region is crucial for identifying the amide and aromatic functionalities.

-

Amide I (C=O Stretching): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the secondary amide is predicted between 1680 - 1630 cm⁻¹ .[1] This is one of the most prominent peaks in the spectrum.

-

Amide II (N-H Bending & C-N Stretching): Secondary amides exhibit a characteristic Amide II band resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[4] For solid-state samples, this band is typically found in the 1570 - 1515 cm⁻¹ range.[4]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will give rise to two or more bands of variable intensity in the 1600 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹ regions.[5][6]

-

Asymmetric NO₂ Stretching: The asymmetric stretching of the nitro group results in a very strong and characteristic absorption band, typically appearing between 1550 - 1475 cm⁻¹ for aromatic nitro compounds.[2][8][9]

The Fingerprint Region (1500 - 500 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, which are highly specific to the molecule's overall structure.

-

Symmetric NO₂ Stretching: A second strong band for the nitro group, corresponding to its symmetric stretch, is expected in the 1360 - 1290 cm⁻¹ region.[2][8][9] The presence of both the symmetric and asymmetric NO₂ stretching bands is a definitive indicator of this functional group.[8]

-

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage contributes to the Amide II band but can also have a distinct, weaker absorption band around 1400 cm⁻¹ .[4]

-

Aromatic C-H Out-of-Plane (oop) Bending: The substitution pattern on the benzene ring can be deduced from the strong C-H out-of-plane bending vibrations. For a 1,3,5-trisubstituted ring, characteristic bands are expected in the 810 - 850 cm⁻¹ and 690 - 710 cm⁻¹ regions.[6]

-

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to produce a medium to strong absorption in the lower frequency end of the fingerprint region, typically between 690 - 515 cm⁻¹ .[10]

Summary of Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | Ethyl Group | 3000 - 2850 | Medium |

| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Variable |

| Amide II (N-H Bend/C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1290 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 810 - 850 & 690 - 710 | Strong |

| C-Br Stretch | Bromo Group | 690 - 515 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer is recommended. The solid nature of the compound allows for analysis via Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional method provides high-resolution spectra for solid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic Press

-

KBr Pellet Die Set

-

Agate Mortar and Pestle

-

Infrared Lamp (for drying)

-

Analytical Balance

Procedure:

-

Sample Preparation: Dry spectroscopy-grade KBr powder under an infrared lamp to remove any adsorbed water.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to the KBr pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectral Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000 - 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a more rapid and less sample-preparation-intensive technique.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Background Collection: With a clean ATR crystal, collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000 - 600 cm⁻¹), co-adding a suitable number of scans.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: A flowchart illustrating the experimental workflows for obtaining the IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with distinct absorption bands that serve as a molecular fingerprint. The key diagnostic peaks include the N-H stretch, the strong Amide I and Amide II bands, the characteristic symmetric and asymmetric stretches of the aromatic nitro group, and the out-of-plane bending vibrations indicative of the 1,3,5-trisubstituted aromatic ring. This in-depth guide provides the theoretical foundation and practical considerations for researchers to accurately acquire and interpret the IR spectrum of this compound, thereby facilitating its reliable identification and characterization in a laboratory setting.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link]

-

Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

JoVE. (2024). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Journal of Visualized Experiments. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of the West Indies. (n.d.). Introduction to IR Spectroscopy - Amides. [Link]

-

LibreTexts. (2020). 12.7: Infrared Spectroscopy. [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Nitro Groups. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Purity and Characterization of 3-Bromo-N-ethyl-5-nitrobenzamide: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Scientific Discovery

In the realm of drug development and chemical research, the absolute purity and unambiguous characterization of a compound are the cornerstones of reliable, reproducible, and meaningful results. 3-Bromo-N-ethyl-5-nitrobenzamide, a substituted benzamide, represents a class of molecules with significant potential as intermediates in the synthesis of pharmacologically active agents.[1] Its utility is, however, entirely dependent on a well-documented and high-purity profile. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale. Our approach is built on a self-validating system of orthogonal analytical techniques, ensuring the highest degree of confidence in the final product.

Compound Profile: Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is critical for designing appropriate analytical and purification strategies. The key physicochemical properties of this compound have been calculated and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O₃ | - |

| Molecular Weight | 273.09 g/mol | Calculated |

| Exact Mass | 271.98475 Da | Calculated |

| Elemental Analysis | C: 39.58%, H: 3.32%, Br: 29.26%, N: 10.26%, O: 17.58% | Calculated |

| XLogP3 | 2.8 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

Synthesis and Purification: From Crude Product to Purified Analyte

The synthesis of this compound is most logically achieved via the amidation of 3-bromo-5-nitrobenzoic acid. This process involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by ethylamine.

Rationale for Synthetic Pathway

The chosen pathway begins with the commercially available 3-bromo-5-nitrobenzoic acid. The critical step is the conversion of the carboxylic acid to a more reactive species to facilitate amide bond formation. Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard, high-yielding method that proceeds readily. The subsequent reaction with ethylamine is a straightforward and efficient nucleophilic substitution. The purification strategy is designed to remove unreacted starting materials, coupling reagents, and any side products.

Experimental Workflow: Synthesis to Purification

Caption: Overall workflow from synthesis to final purified product.

Step-by-Step Synthesis Protocol

-

Acid Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in toluene (10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). Heat the mixture to 60°C and add thionyl chloride (1.5 eq) dropwise. Stir the reaction at 80°C for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Solvent Removal: Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting yellow solid is the crude 3-bromo-5-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in dichloromethane (DCM, 10 mL/g). Cool the solution to 0°C in an ice bath. In a separate flask, dissolve ethylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.5 eq) in DCM. Add the amine solution dropwise to the acyl chloride solution at 0°C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.

Step-by-Step Purification Protocol

-

Recrystallization (Bulk Purification): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Re-heat until the solution is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration. This step efficiently removes highly polar and non-polar impurities.[3]

-

Flash Column Chromatography (Final Polishing): If further purification is required, employ flash column chromatography using silica gel (230-400 mesh).[2]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is a suitable starting point. The optimal solvent system should be determined by TLC analysis to achieve a retention factor (Rf) of ~0.3 for the product.[2]

-

Procedure: Dissolve the recrystallized product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly pure product.

-

Structural Elucidation and Purity Assessment: An Orthogonal Approach

No single analytical technique is sufficient to confirm both the structure and purity of a compound. We employ a multi-faceted, orthogonal approach where each method provides complementary information, building a robust and trustworthy data package.

Caption: Orthogonal approach for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides analogous information for the carbon skeleton.[4] This combination provides an unambiguous structural fingerprint.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.[4]

Expected Results:

| ¹H NMR (Predicted) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.5 - 8.2 | m | 3H | Ar-H |

| Amide | ~6.5 (broad) | t | 1H | N-H |

| Methylene | ~3.5 | q | 2H | -CH₂-CH₃ |

| Methyl | ~1.25 | t | 3H | -CH₂-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ ppm) | Assignment |

| Carbonyl | ~165 | C=O |

| Aromatic | ~150 | C-NO₂ |

| Aromatic | ~140 | C-Br |

| Aromatic | ~135 - 120 | Ar-C, Ar-CH |

| Methylene | ~35 | -CH₂-CH₃ |

| Methyl | ~15 | -CH₂-CH₃ |

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique serves as a powerful confirmation of the compound's identity, complementing the connectivity information from NMR.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire data in positive ion mode.

-

Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the calculated theoretical mass.

Expected Results:

| Parameter | Value |

| Ion | [C₉H₉BrN₂O₃ + H]⁺ |

| Calculated Exact Mass | 272.99236 Da |

| Acceptance Criteria | Measured mass should be within ± 5 ppm of the calculated mass. |

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. It separates the target compound from any potential impurities based on differential partitioning between a stationary and mobile phase. UV detection allows for the quantification of all UV-active species.

Protocol:

-

System: A reverse-phase HPLC system with a UV detector.

-

Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid).

-

Gradient: 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results: A single major peak with a purity level of ≥99.0%. The retention time serves as a characteristic identifier for the compound under the specified conditions.

Elemental Analysis

Causality: Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample. A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence of high purity.

Protocol:

-

Sample Preparation: Submit a dry, homogeneous sample (2-3 mg) for analysis.

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Expected Results:

| Element | Theoretical % | Experimental % (Acceptance Criteria) |

| Carbon (C) | 39.58 | ± 0.4% |

| Hydrogen (H) | 3.32 | ± 0.4% |

| Nitrogen (N) | 10.26 | ± 0.4% |

Conclusion: A Self-Validating Purity Profile

The rigorous characterization of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques. NMR and HRMS confirm the molecular structure and formula, while HPLC and Elemental Analysis provide quantitative, orthogonal assessments of purity. This comprehensive approach ensures a deep and trustworthy understanding of the compound, providing the solid foundation necessary for its application in research and development.

References

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3727797, 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16743966, 3-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17094204, 5-bromo-N-ethyl-2-methoxy-N-phenylbenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Ali, M. A., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(6), 8139-8152. Retrieved from [Link]

Sources

Unlocking the Research Potential of 3-Bromo-N-ethyl-5-nitrobenzamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Potential of a Niche Molecule

In the vast landscape of chemical compounds available for drug discovery and life sciences research, certain molecules, while not yet extensively studied, present a compelling starting point for novel therapeutic development. 3-Bromo-N-ethyl-5-nitrobenzamide is one such compound. Its structure, featuring a trifecta of a bromine atom, a nitro group, and an ethylamide moiety on a benzene ring, suggests a rich potential for diverse biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and, most importantly, the potential research applications of this intriguing molecule. By understanding the chemical rationale behind its design and the biological precedents set by related compounds, we can begin to unlock the therapeutic promise of this compound.

Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound that is not yet extensively characterized in the scientific literature. However, based on its structure and data from similar compounds, we can infer its key properties.

| Property | Value | Source |

| CAS Number | 929000-30-6 | [1] |

| Molecular Formula | C9H9BrN2O3 | [1] |

| Molecular Weight | 273.1 g/mol | [1] |

| IUPAC Name | This compound | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

To a solution of 3-Bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-Bromo-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the ethylamine solution dropwise to the acid chloride solution.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons, ethyl group signals (triplet and quartet). |

| ¹³C NMR | Aromatic carbons, amide carbonyl, ethyl group carbons. |

| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the molecular formula. |

| FT-IR | Characteristic peaks for N-H, C=O (amide), and NO2 groups. |

| Melting Point | A sharp melting point range indicates high purity. |

Potential Research Applications: A Landscape of Possibilities

The true value of this compound lies in its potential as a lead compound in various therapeutic areas. The presence of the nitrobenzamide core is particularly significant, as this scaffold is found in a number of biologically active molecules.[4]

Oncology: Targeting DNA Repair and Beyond

The nitroaromatic moiety is a key feature in compounds that act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Hypothesized Mechanism: The benzamide portion of the molecule can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, thereby competitively inhibiting the enzyme. The nitro group can enhance binding through electronic interactions within the active site.

Proposed Research Workflow:

Caption: A streamlined workflow for evaluating anticancer potential.

Infectious Diseases: A New Front Against Tuberculosis

Derivatives of nitrobenzamides have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] These compounds are known to inhibit DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.

Hypothesized Mechanism: The nitro group is believed to be a prerequisite for the reduction by a mycobacterial F420-dependent nitroreductase, leading to the formation of reactive nitrogen species that are toxic to the bacteria. The overall structure of the molecule influences its ability to bind to and inhibit DprE1.

Proposed Research Workflow:

-

Primary Screening: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

-

Cytotoxicity Assay: Evaluate the toxicity against a mammalian cell line (e.g., Vero cells) to determine a selectivity index.

-

Target-based Assay: Assess the direct inhibition of recombinant DprE1 enzyme.

-

Lead Optimization: Synthesize and test analogs to improve potency and reduce toxicity.

Neurodegenerative Disorders: Modulating Cholinesterase Activity

Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Hypothesized Mechanism: The benzamide scaffold can interact with the active site of cholinesterases. The bromine and nitro substituents can modulate the binding affinity and selectivity.

Proposed Research Workflow:

Caption: A multi-pronged approach for investigating neuroprotective effects.

Other Potential Avenues

-

Anti-inflammatory: Nitrobenzamide derivatives have been explored for their anti-inflammatory properties, potentially through the inhibition of targets like COX-2 and iNOS.[4][8]

-

Antidepressant: Substituted benzamides are known to modulate the dopaminergic system and have been used as antidepressants.[9][10]

Safety and Handling

While specific toxicity data for this compound is unavailable, related compounds like 3-Bromo-5-nitrobenzaldehyde are classified as harmful if swallowed, and can cause skin and eye irritation.[11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the nitrobenzamide core, suggest a high probability of interesting biological activity. This guide provides a foundational framework for initiating research into its potential therapeutic applications. The proposed synthetic route is straightforward, and the suggested screening funnels in oncology, infectious diseases, and neurodegenerative disorders offer clear starting points for investigation. Further derivatization of the ethylamide and modification of the substitution pattern on the aromatic ring could lead to the discovery of novel and potent drug candidates. It is our hope that this technical guide will inspire further research into this and other similarly promising, yet overlooked, molecules.

References

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.

- Benchchem. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0.

- PubChem. 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 16743966.

- ChemicalBook. 3-Bromo-N-methyl-5-nitrobenzamide synthesis.

- BLD Pharm. 355134-13-3|3-Bromo-5-nitrobenzaldehyde.

- ChemScene. N,N-Diethyl-3-bromo-5-nitrobenzamide.

- ChemicalBook. Ethyl 3-bromo-5-nitrobenzoate synthesis.

- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

- ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- PubChem. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797.

- PubMed. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors.

- PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3 | CID 26369867.

- TCI Chemicals. 3-Bromo-5-nitrobenzoic Acid | 6307-83-1.

- BLD Pharm. 10394-67-9|Ethyl 3-amino-5-nitrobenzoate.

- ResearchGate. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of...

- ResearchGate. Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF.

- PubMed. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- PubMed. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity.

- ResearchGate. Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors | Request PDF.

- ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds.

- eLife. Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy.

- PubChem. 2-Bromobenzamide | C7H6BrNO | CID 77616.

- Benchchem. A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds.

- LabSolu. N-Ethyl 3-bromo-5-nitrobenzamide.

- MDPI. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones.

- Benchchem. 4-bromo-N-(4-carbamoylphenyl)benzamide|CAS 331240-83-6.

- PubMed. Consensus on the use of substituted benzamides in psychiatric patients.

- MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

- PubMed. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 6. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 16743966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 355134-13-3|3-Bromo-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

The Strategic Utility of 3-Bromo-N-ethyl-5-nitrobenzamide in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized chemical intermediates is paramount. 3-Bromo-N-ethyl-5-nitrobenzamide emerges as a key building block, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. Its utility lies in the orthogonal reactivity of the aryl bromide, the nitro group, and the ethylamide moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl bromide, often facilitating key steps in catalytic cycles. Furthermore, the nitro group itself can serve as a precursor to an amino group, opening avenues for further derivatization and the synthesis of diverse compound libraries. Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities and are utilized in the development of various drugs.[2]

This guide will detail the synthesis of this compound and provide robust, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and versatile methods in the synthetic chemist's toolkit.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O₃ | |

| Molecular Weight | 273.09 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in alcohols. |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. The first step is the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by amidation with ethylamine.

Protocol 1: Synthesis of this compound

This protocol details the conversion of 3-bromo-5-nitrobenzoic acid to this compound.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

-

Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by the cessation of gas evolution and TLC analysis.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-bromo-5-nitrobenzoyl chloride as a yellow solid. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The nucleophilic attack of ethylamine on the electrophilic carbonyl carbon of the acyl chloride forms the stable amide bond. A base, such as triethylamine, is used to quench the HCl generated during the reaction.

-

Procedure:

-

In a separate flame-dried round-bottom flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-bromo-5-nitrobenzoyl chloride (1.0 eq) from Step 1 in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Work-up:

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

-

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][4] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C3 position of the benzene ring, providing access to a diverse range of biaryl and styrenyl derivatives. These structural motifs are prevalent in many biologically active molecules.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.[3]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-ethyl-5-nitrobenzamide derivative.

-

-

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines, which are key pharmacophores in a vast number of drugs. Using this compound as a substrate, a wide variety of primary and secondary amines can be coupled to the aromatic ring.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This general protocol can be adapted for a wide range of amine coupling partners. The choice of ligand and base is often crucial for achieving high yields, especially with less reactive amines.

-

Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium catalytic cycle. A key difference is the need for a strong base to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the C-N bond. The use of bulky, electron-rich phosphine ligands is often essential for promoting the reductive elimination step. A similar Buchwald-Hartwig amination of a bromo-nitrobenzoic acid derivative has been reported in the synthesis of Keap1-Nrf2 protein-protein interaction inhibitors.[6]

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2-2.0 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-3.0 eq)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask or reaction vial.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-N-ethyl-5-nitrobenzamide derivative.

-

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of complex molecules in drug discovery and development. Its three distinct functional groups offer multiple handles for derivatization, with the aryl bromide being particularly amenable to powerful palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig aminations offer robust and adaptable methods for the synthesis of diverse libraries of compounds, paving the way for the discovery of novel therapeutic agents. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-